5-Methyl-6-(trifluoromethyl)indoline

Vue d'ensemble

Description

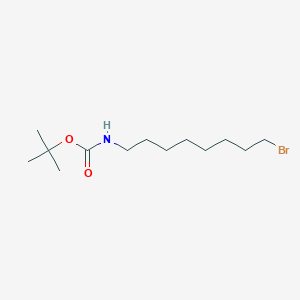

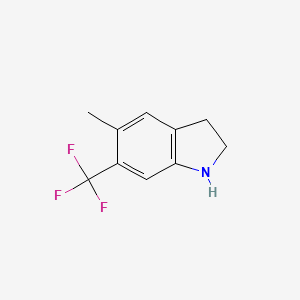

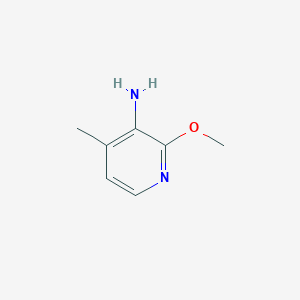

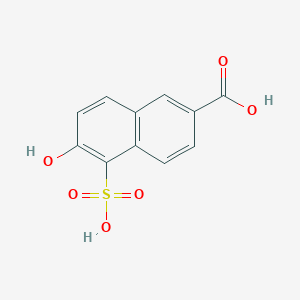

5-Methyl-6-(trifluoromethyl)indoline is a chemical compound with the molecular formula C10H10F3N . It has a molecular weight of 201.19 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis

The InChI code for 5-Methyl-6-(trifluoromethyl)indoline is 1S/C10H10F3N/c1-6-4-7-2-3-14-9(7)5-8(6)10(11,12)13/h4-5,14H,2-3H2,1H3 .Chemical Reactions Analysis

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Physical And Chemical Properties Analysis

5-Methyl-6-(trifluoromethyl)indoline has a molecular weight of 201.19 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Application 1: Metal-free oxidative trifluoromethylation of indoles

- Summary of the Application: This research describes a method of synthesizing 2-trifluoromethylindoles from indoles using 5-Methyl-6-(trifluoromethyl)indoline . The process selectively introduces trifluoromethyl to indoles on the C2 position .

- Methods of Application/Experimental Procedures: The desired product can be obtained in 0.7 g yield . The method uses easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions .

- Results/Outcomes: The research suggests that a radical intermediate may be involved in this transformation .

Application 2: Palladium-catalyzed regioselective functionalization

- Summary of the Application: This research describes a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides . This method provides a direct but controllable access to a variety of structurally diverse trifluoromethyl-containing indoles and indolines .

- Methods of Application/Experimental Procedures: The method involves 1,1-geminal difunctionalization of unactivated alkenes with trifluoroacetimidoyl chloride, enabling the [4 + 1] annulation to produce indoles . For β,γ-alkenes, a [3 + 2] heteroannulation with the hydrolysis product of trifluoroacetimidoyl chloride through 1,2-vicinal difunctionalization of alkenes occurs to deliver indoline products .

- Results/Outcomes: The structure of alkene substrates differentiates the regioselectivity of the reaction .

Application 3: Biological Potential of Indole Derivatives

- Summary of the Application: Indole derivatives, including those containing trifluoromethyl groups, have been found to have various biologically vital properties . They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures for this use are not detailed in the source .

- Results/Outcomes: The outcomes of these applications are broad, as indole derivatives have been found to be effective in treating a variety of health conditions .

Application 4: Use in Molecular Simulations

- Summary of the Application: “5-Methyl-6-(trifluoromethyl)indoline” can be used in molecular simulations . These simulations can help understand the behavior of this molecule in different conditions and predict its properties .

- Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures for this use are not detailed in the source .

- Results/Outcomes: The outcomes of these applications are broad, as molecular simulations can provide valuable insights into the properties and behavior of the molecule .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

There is ongoing research into the synthesis of diverse products from the same starting materials, including 5-Methyl-6-(trifluoromethyl)indoline . This includes the development of a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides .

Propriétés

IUPAC Name |

5-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c1-6-4-7-2-3-14-9(7)5-8(6)10(11,12)13/h4-5,14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDNGKSDFPRJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(F)(F)F)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441041 | |

| Record name | 5-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-6-(trifluoromethyl)indoline | |

CAS RN |

200711-22-4 | |

| Record name | 5-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)